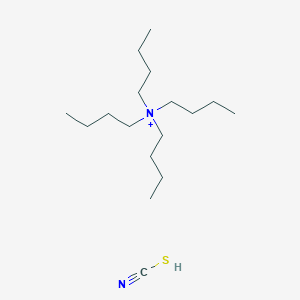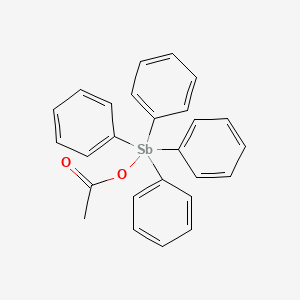
Tetraphenylantimony acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylantimony acetate is an organometallic compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{Sb} ) It is a derivative of antimony, where the central antimony atom is bonded to four phenyl groups and one acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylantimony acetate can be synthesized through the reaction of pentaphenylantimony with acetic acid. The reaction typically involves the use of a solvent such as toluene and may require the presence of hydrogen peroxide as an oxidizing agent. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods. The scalability of the process would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylantimony acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Substitution: The acetate group can be substituted with other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Substitution Reagents: Halides (e.g., chloride, bromide) and other carboxylic acids can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Substitution Products: Tetraphenylantimony halides or other carboxylates.
Applications De Recherche Scientifique
Tetraphenylantimony acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antitumor agent.
Mécanisme D'action
The mechanism of action of tetraphenylantimony acetate involves its ability to interact with various molecular targets. The central antimony atom can form coordination complexes with other molecules, influencing their reactivity and stability. The phenyl groups provide steric hindrance, which can affect the compound’s interactions with other molecules. The acetate group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Triphenylantimony diacetate: Contains three phenyl groups and two acetate groups.
Pentaphenylantimony: Contains five phenyl groups and no acetate group.
Tetraphenylantimony halides: Contains four phenyl groups and one halide group.
Uniqueness: Tetraphenylantimony acetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
24696-71-7 |
|---|---|
Formule moléculaire |
C26H23O2Sb |
Poids moléculaire |
489.2 g/mol |
Nom IUPAC |
(tetraphenyl-λ5-stibanyl) acetate |
InChI |
InChI=1S/4C6H5.C2H4O2.Sb/c4*1-2-4-6-5-3-1;1-2(3)4;/h4*1-5H;1H3,(H,3,4);/q;;;;;+1/p-1 |
Clé InChI |
MOQVJYRFLPHSMW-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)


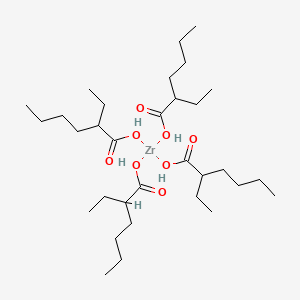
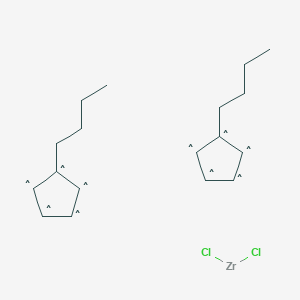
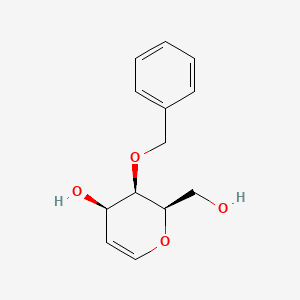

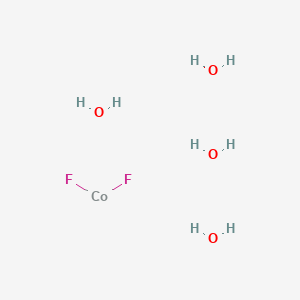
![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
